N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)-4-chlorobenzamide
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Overview
Description
N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)-4-chlorobenzamide is a complex organic compound that features a benzylthio group attached to an indole ring, which is further connected to a chlorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)-4-chlorobenzamide typically involves multiple steps, starting with the preparation of the indole derivative. The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The benzylthio group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with a thiol in the presence of a base.
The final step involves the coupling of the benzylthio-indole derivative with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired compound. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, solvent, and catalyst concentration can further improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)-4-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chlorobenzamide moiety can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Palladium on carbon (Pd/C), hydrogen gas
Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted benzamides
Scientific Research Applications
N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)-4-chlorobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)-4-chlorobenzamide involves its interaction with specific molecular targets. The benzylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. The indole ring can engage in π-π stacking interactions with aromatic residues in proteins, affecting their function. Additionally, the chlorobenzamide moiety can participate in hydrogen bonding and hydrophobic interactions, further modulating the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(benzylthio)ethyl)benzamide
- N-(2-(3-(methylthio)-1H-indol-1-yl)ethyl)benzamide
- N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)-benzamide
Uniqueness
N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)-4-chlorobenzamide is unique due to the presence of the chlorobenzamide moiety, which can enhance its binding affinity and specificity towards certain biological targets
Properties
IUPAC Name |
N-[2-(3-benzylsulfanylindol-1-yl)ethyl]-4-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2OS/c25-20-12-10-19(11-13-20)24(28)26-14-15-27-16-23(21-8-4-5-9-22(21)27)29-17-18-6-2-1-3-7-18/h1-13,16H,14-15,17H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZBLJYNAUDZDDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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